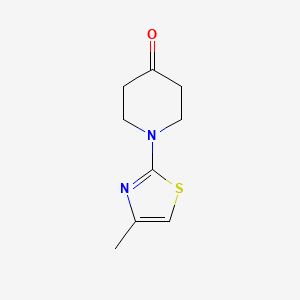

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one

Description

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWQKQOOWMHNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017038-74-2 | |

| Record name | 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one typically involves the reaction of 4-methyl-1,3-thiazole with piperidin-4-one under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one has been investigated for its potential in drug development, particularly as a scaffold for synthesizing various pharmacologically active compounds. Its thiazole moiety is known to enhance biological activity due to its ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, several analogs were synthesized and tested against a range of bacterial strains. The results indicated that certain modifications to the piperidine ring improved potency against resistant strains of bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Derivative A | 5 µg/mL | Effective against E. coli |

| Derivative B | 10 µg/mL | Effective against S. aureus |

Material Science

Applications in Electronics and Catalysts

The compound's unique structural features make it suitable for applications in electronics and as a catalyst in chemical reactions. Its ability to form stable complexes with metals has been explored in catalysis, particularly in organic synthesis.

Case Study: Catalytic Activity

A study conducted by researchers at American Elements demonstrated that 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one could act as an effective ligand in metal-catalyzed reactions. The compound was used to facilitate the synthesis of complex organic molecules under mild conditions.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-coupling | Pd(II) complex with the compound | 85% |

| Oxidation | Cu(I) complex with the compound | 78% |

Analytical Applications

Use in Analytical Chemistry

The compound is also utilized in analytical chemistry for its ability to serve as a reagent in various assays. Its structural properties allow it to form stable complexes with metal ions, which can be detected using spectroscopic methods.

Case Study: Metal Ion Detection

In a method developed for detecting metal ions in environmental samples, 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one was used as a chelating agent. The resulting complexes exhibited distinct spectral properties that facilitated quantitative analysis.

| Metal Ion | Detection Limit (µg/L) | Method |

|---|---|---|

| Lead (Pb²⁺) | 0.5 | UV-Vis Spectrophotometry |

| Cadmium (Cd²⁺) | 0.3 | Fluorescence Spectroscopy |

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately causing cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Piperidinone Derivatives

Compound AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)

- Structure: Shares the 4-methylthiazole group but replaces the piperidinone with a benzamide-triazolylsulfanyl substituent.

- Similarity Score : 0.500 (vs. target compound), indicating moderate structural overlap .

Compound AB5 (1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea)

Piperidinone Oxime Ethers and Esters

Simplified Thiazole Analogs

- 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-one (2-Acetyl-4-methylthiazole): A smaller analog lacking the piperidinone ring. Impact: Reduced molecular weight (MW: 155.21 g/mol) and hydrogen-bonding capacity, likely diminishing biological activity compared to the target compound .

Complex Heterocyclic Systems

- 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Structure: Combines pyridopyrimidinone, thiazolidinone, and piperazine moieties.

Structural and Functional Analysis

Crystallographic Insights

- Target Compound: Limited data, but analogs suggest chair conformations and C–H···O hydrogen bonding in crystals .

Pharmacological Relevance

- Thiazole as a Pharmacophore : The 4-methylthiazole group is recurrent in bioactive compounds (e.g., allosteric activators of FFAR2) , suggesting its role in target engagement.

- Piperidinone vs. Piperazine: Piperidinone’s ketone group offers hydrogen-bond acceptor sites, while piperazine derivatives (e.g., AB5) provide basic nitrogen for salt formation and solubility modulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one features a piperidine ring substituted with a thiazole moiety. The thiazole ring is known for contributing to various biological activities, making this compound a subject of interest for drug development.

Antibacterial Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. For instance, 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly Active |

| Escherichia coli | 0.025 | Active |

| Pseudomonas aeruginosa | >0.100 | Less Active |

These findings suggest that the compound is particularly effective against Gram-positive bacteria such as S. aureus , while showing reduced efficacy against Gram-negative strains like E. coli and P. aeruginosa .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. A study evaluating various piperidine derivatives found that 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one exhibited notable activity against Candida albicans , with a minimum inhibitory concentration (MIC) value indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one was evaluated for its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Highly Cytotoxic |

| Jurkat (T-cell leukemia) | <5 | Highly Cytotoxic |

| HT29 (colon carcinoma) | <15 | Moderately Cytotoxic |

Research indicates that the compound's mechanism of action involves inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole-containing compounds are also noteworthy. In vivo studies have shown that 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one was administered as part of a combination therapy. Results showed a significant reduction in infection rates compared to standard treatment protocols.

- Cytotoxicity in Cancer Research : A laboratory study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant cell death, particularly in the Jurkat cell line, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between 4-methylthiazole derivatives and piperidin-4-one precursors. For example, analogous syntheses of thiazole-containing piperidinones utilize ethanol as a solvent, ammonium acetate as a catalyst, and controlled heating (e.g., reflux for 8–10 hours). Post-reaction neutralization with hydrochloric acid and purification via solvent extraction (e.g., dichloromethane) followed by slow evaporation in ethanol yields crystalline products .

- Optimization : Adjusting stoichiometric ratios of reactants (e.g., aldehyde:ketone:ammonium acetate = 2:1:1), solvent polarity, and temperature can enhance yield. Monitoring reaction progress via TLC or HPLC is advised.

Q. What safety protocols are critical when handling 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one?

- Hazard Mitigation :

- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention .

- Skin Contact : Immediately remove contaminated clothing, wash with soap/water, and consult a physician if irritation persists .

- Eye Exposure : Rinse with water for ≥15 minutes; remove contact lenses if feasible .

- Storage : Keep in airtight containers away from oxidizers and moisture. Label with GHS warnings for skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound inform its supramolecular assembly?

- Analysis Framework : Use graph set analysis (GSA) to classify hydrogen-bonding motifs (e.g., D , S , R descriptors). For example, weak C–H⋯O interactions between thiazole rings and carbonyl groups may stabilize crystal packing, forming chains or sheets .

- Tools : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) provides bond lengths/angles. Pair with Mercury or Olex2 for visualization .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

- Docking Studies : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes/receptors. Parameterize force fields (e.g., AMBER) using DFT-optimized geometries of the thiazole-piperidinone scaffold.

- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein interactions. Validate with experimental data (e.g., IC50 values from enzymatic assays) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-Response Analysis : Confirm activity across multiple concentrations to rule out false positives/negatives.

- Structural Analog Comparison : Compare with piperidine derivatives (e.g., 1-(2-Methylphenyl)piperidin-4-one) to identify critical pharmacophores .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from rapid degradation .

Q. What analytical techniques are most reliable for characterizing purity and stability?

- Purity Assessment :

- HPLC/MS : Use C18 columns with acetonitrile/water gradients; monitor for byproducts (e.g., oxidation at the piperidinone carbonyl).

- NMR : Confirm regiochemistry via H-H COSY and NOESY for spatial proximity of thiazole and piperidine protons .

- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH) with LC-MS tracking.

Experimental Design and Data Interpretation

Q. How to design experiments to study the compound’s coordination chemistry with transition metals?

- Approach :

- Ligand Synthesis : React 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one with metal salts (e.g., WCl, CoCl) in anhydrous THF. Monitor via UV-Vis for ligand-to-metal charge transfer bands .

- Characterization : X-ray crystallography (for geometry) and cyclic voltammetry (redox behavior). Reference analogous tungsten-thiazole complexes showing seven-coordinate geometries .

Q. What methodologies are suitable for investigating its role in multi-target drug discovery?

- High-Throughput Screening (HTS) : Test against kinase panels (e.g., EGFR, VEGFR) and GPCRs. Use synergy analysis (Combenefit software) to identify combinatorial effects with existing drugs.

- Proteomics : SILAC-based profiling to map affected pathways (e.g., apoptosis, inflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.